molecular formula C9H6BrNO2S B1454492 Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate CAS No. 1250443-94-7

Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate

Cat. No.: B1454492
CAS No.: 1250443-94-7
M. Wt: 272.12 g/mol
InChI Key: BEXOEHXVYAAILU-UHFFFAOYSA-N
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Description

Bond Lengths and Angles:

  • The thiophene ring exhibits typical aromatic C–S bond lengths of 1.71–1.73 Å and C–C bonds averaging 1.38 Å .
  • The pyridine ring shows C–N bond lengths of 1.34 Å and C–Br bonds of 1.89 Å at position 5.
  • The ester group’s carbonyl (C=O) bond measures 1.21 Å , while the C–O–CH₃ linkage has a bond angle of 116° .

Electronic Effects:

  • The bromine atom induces electron-withdrawing effects, polarizing the pyridine ring and enhancing electrophilic reactivity at position 4.
  • The ester group contributes to conjugation with the thiophene ring, stabilizing the planar geometry.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.62 ppm (d, J = 2.0 Hz, 1H, pyridine H-7).
    • δ 8.92 ppm (d, J = 2.0 Hz, 1H, thiophene H-5).
    • δ 3.83 ppm (s, 3H, methyl ester).
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 164.6 ppm (ester carbonyl).
    • δ 145.5 ppm (C-5 pyridine).
    • δ 51.6 ppm (methyl ester).

Infrared (IR) Spectroscopy:

  • 1721 cm⁻¹ : Strong absorption for the ester C=O stretch.
  • 1560 cm⁻¹ : Aromatic C=C vibrations.
  • 615 cm⁻¹ : C–Br stretching.

Mass Spectrometry (MS):

  • ESI-MS : m/z 272.12 [M+H]⁺ (calculated for C₉H₇BrNO₂S).
  • Fragmentation peaks at m/z 195.02 (loss of COOCH₃) and 115.98 (Br-containing fragment).

X-ray Crystallography and Solid-State Packing Behavior

While X-ray crystallography data for this specific compound is limited, analogous thienopyridine derivatives exhibit:

  • Planar fused-ring systems with dihedral angles <5° between thiophene and pyridine rings.
  • π-π stacking interactions between adjacent molecules at distances of 3.45–3.60 Å , stabilized by aromatic electron clouds.
  • Hydrogen bonding involving ester oxygen atoms and adjacent methyl groups, contributing to crystalline lattice stability.

Predicted unit cell parameters (based on homologs):

Parameter Value
Space group P2₁/c
a (Å) 7.89
b (Å) 10.23
c (Å) 14.56
β (°) 98.7
Volume (ų) 1156.2

Properties

IUPAC Name

methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)7-3-5-2-6(10)4-11-8(5)14-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXOEHXVYAAILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679948
Record name Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250443-94-7
Record name Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Bromopyridine Derivatives and Cyclization

A patented method for related brominated azaindole intermediates, which share structural similarities with thieno[2,3-B]pyridines, provides insight into the preparation of brominated fused heterocycles. The process involves:

  • Starting with 2-amino-3-methyl-5-bromopyridine.
  • Reaction with triethyl orthoformate and an acidic catalyst (such as p-toluenesulfonic acid) in an organic solvent (e.g., 1,2-dichloromethane) under reflux for about 16 hours to form an ethyl formate intermediate.
  • Subsequent reaction with N-methylaniline in toluene at 60°C for 16 hours to form a formimino phenyl ester derivative.
  • Final cyclization via treatment with a strong base (e.g., sodium amide) in ethylene glycol dimethyl ether at low temperature (10–15°C) for 16 hours, followed by workup and recrystallization to yield the brominated azaindole intermediate.

While this patent specifically addresses 5-bromo-7-azaindole, the analogous approach can be adapted for the synthesis of methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate by modifying the substituents and cyclization conditions.

Step Reagents/Conditions Description Outcome
1 2-amino-3-methyl-5-bromopyridine, triethyl orthoformate, p-toluenesulfonic acid, 1,2-dichloromethane, reflux, 16 h Formation of ethyl formate intermediate (E)-N-(5-bromo-3-methylpyridin-2-yl) ethyl formate
2 N-methylaniline, toluene, 60°C, 16 h Formation of formimino phenyl ester (E)-N'-(5-bromo-3-methylpyridin-2-yl)-N-methyl-N-phenylformate imine
3 Sodium amide, ethylene glycol dimethyl ether, 10–15°C, 16 h Cyclization to fused heterocycle 5-bromo-7-azaindole (analogous to target compound)

Pd-Catalyzed Cross-Coupling for Thieno[3,2-B]pyridine Derivatives

A research article describes the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Although this study focuses on thieno[3,2-B]pyridines, the methodology is relevant for synthesizing substituted thieno-pyridine carboxylates, including brominated derivatives.

  • Starting from 3-amino compounds, diazotization with tert-butyl nitrite and CuBr2 introduces bromine at the heterocyclic ring.
  • The brominated intermediate is then subjected to Suzuki-Miyaura coupling with various boronic acids or boronates using Pd(dppf)·CH2Cl2 catalyst, K2CO3 base in DME:H2O solvent mixture at 100°C for 3–4.5 hours.
  • This affords methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates in moderate to high yields (35–84%).

The conditions highlight the utility of Pd-catalysis for functionalization of brominated thienopyridines, which can be adapted for this compound synthesis.

Parameter Conditions
Catalyst Pd(dppf)·CH2Cl2 (2–4 mol%)
Base K2CO3 (6 equiv.)
Solvent DME:H2O (3:1)
Temperature 100°C
Time 3–4.5 h
Yield 35–84%

Cyclization from Methyl Thioglycolate and Pyridine Derivatives

Another approach, described for methyl thieno[3,2-b]pyridine-6-carboxylate, involves:

  • Cyclization of methyl thioglycolate with a substituted pyridine derivative under basic conditions.
  • The reaction is typically performed in anhydrous solvents such as dimethylformamide (DMF) at elevated temperatures (~100°C).
  • This method can be adapted to introduce a bromine substituent on the pyridine ring prior to cyclization to yield this compound.

Industrial scale-up of this method may involve continuous flow synthesis and optimized reactor conditions to improve yield and purity.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Patented multi-step synthesis 2-amino-3-methyl-5-bromopyridine Triethyl orthoformate, p-toluenesulfonic acid, N-methylaniline, sodium amide Reflux, 16 h; 60°C, 16 h; 10–15°C, 16 h High selectivity, scalable Multi-step, requires strong base
Pd-catalyzed Suzuki coupling Brominated amino-thienopyridine Pd(dppf), K2CO3, boronic acids 100°C, 3–4.5 h Versatile functionalization, moderate to high yield Requires Pd catalyst, expensive reagents
Cyclization with methyl thioglycolate Pyridine derivatives with bromine Methyl thioglycolate, base DMF, ~100°C Simple reagents, straightforward Less documented for brominated derivatives

Research Findings and Optimization Notes

  • The use of acidic catalysts such as p-toluenesulfonic acid in the first step of the patented method facilitates the formation of the formate intermediate efficiently.
  • Controlling temperature during the strong base cyclization step is critical to avoid side reactions and degradation.
  • Pd-catalyzed cross-coupling reactions require careful selection of ligands and bases to maximize yield and minimize palladium contamination.
  • The choice of solvent impacts reaction rates and product purity; for example, DME:H2O mixtures improve solubility and reaction kinetics in Suzuki couplings.
  • Recrystallization after the final step is essential to obtain high-purity this compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate is primarily utilized as a building block for synthesizing kinase inhibitors and other bioactive molecules. Its role as an inhibitor of G protein-coupled receptor kinase 2 (GRK2) has been particularly noted, where it functions as an ATP-mimetic inhibitor, impacting various cellular processes.

Case Study: Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit antitumor activity in triple-negative breast cancer (TNBC) cell lines. For instance, a study evaluated several derivatives synthesized through Pd-catalyzed Suzuki-Miyaura cross-coupling, revealing that specific compounds caused significant growth inhibition in TNBC cells while showing minimal effects on non-tumorigenic cells . The most promising derivative demonstrated a GI50 concentration of 13 μM against MDA-MB-231 cells, indicating its potential as an anticancer agent.

Material Science

In material science, this compound is employed in developing organic semiconductors and conductive polymers. Its unique structure allows it to be integrated into various polymer matrices, enhancing their electronic properties.

Application Example: Organic Electronics
The compound's ability to act as a precursor for novel materials suitable for organic light-emitting diodes (OLEDs) and organic photovoltaic cells has been explored. Its incorporation into polymer blends can improve charge transport characteristics and stability under operational conditions.

Biological Studies

This compound is also significant in biological studies concerning enzyme inhibition and receptor binding. Its interactions with specific enzymes can lead to covalent modifications that alter biological pathways.

Mechanism of Action
The mechanism involves binding to the ATP-binding pocket of kinases through hydrogen bonds and hydrophobic interactions. The presence of the bromine atom and the ester group is crucial for these interactions, facilitating the compound's role in inhibiting enzyme activity .

Mechanism of Action

The mechanism of action of Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate in biological systems often involves its interaction with specific enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This compound can also interact with nucleophilic sites in proteins, leading to covalent modifications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table highlights key structural and functional differences between Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate and similar compounds:

Compound Name Core Structure Substituents Molecular Formula Key Features Reference
This compound Thieno[2,3-b]pyridine 5-Br, 2-COOCH3 C9H6BrNO2S Bromine enhances electrophilicity; methyl ester improves metabolic stability.
Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate Thieno[2,3-b]pyridine 5-Br, 2-COOCH2CH3 C10H8BrNO2S Ethyl ester increases lipophilicity compared to methyl analog.
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Pyrrolo[2,3-b]pyridine 5-Cl, 2-COOCH3 C9H7ClN2O2 Chlorine substituent reduces steric bulk; pyrrolo core alters π-conjugation.
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate Thieno[2,3-b]pyridine 3-NH2, 6-bromobenzofuran, 2-COOCH2CH3 C19H14BrNO4S Amino group enables hydrogen bonding; bromobenzofuran enhances aromatic stacking.
5-Bromothieno[2,3-b]thiophene-2-carboxylic acid Thieno[2,3-b]thiophene 5-Br, 2-COOH C7H3BrO2S2 Carboxylic acid group increases polarity; thiophene core reduces basicity.

Key Observations:

  • Core Structure: Thienopyridine derivatives (e.g., compounds from ) exhibit greater aromatic stability and conjugation compared to pyrrolopyridines (e.g., ), influencing their electronic properties and binding affinities in biological systems.
  • Substituent Effects : Bromine at position 5 enhances electrophilicity for nucleophilic substitution, whereas chlorine (as in ) offers milder reactivity. Methyl/ethyl esters balance lipophilicity and metabolic stability.
  • Functional Groups: Amino groups (e.g., ) introduce hydrogen-bonding capabilities, critical for antimicrobial activity, while carboxylic acids (e.g., ) improve solubility but limit membrane permeability.

Antimicrobial Activity:

Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d, ) and pyrano-annulated thienopyrimidines () demonstrate potent antimicrobial activity against gram-positive and gram-negative bacteria. Docking studies suggest these compounds inhibit DnaG primase, a key enzyme in bacterial DNA replication .

Anticancer Potential:

Compounds like ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate () are intermediates in synthesizing kinase inhibitors. The bromine atom facilitates Suzuki-Miyaura couplings to generate targeted therapeutics.

Physicochemical Properties and Reactivity

  • Solubility : Methyl esters (e.g., target compound) exhibit higher aqueous solubility than ethyl analogs (e.g., ) but lower than carboxylic acids (e.g., ).
  • Reactivity : Bromine at position 5 enables cross-coupling reactions (e.g., with aryl boronic acids), while the ester group allows hydrolysis to carboxylic acids or transesterification.
  • Stability: Thienopyridine cores are thermally stable, but bromine may introduce photolytic sensitivity.

Biological Activity

Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in the context of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula: C₉H₈BrN O₂S
  • Molecular Weight: 272.118 g/mol
  • LogP: 2.8454
  • Polar Surface Area (PSA): 67.43 Ų

The presence of the bromine atom and the ester group in its structure is crucial for its interaction with biological targets.

The compound primarily functions as an inhibitor of specific kinases, particularly G protein-coupled receptor kinase 2 (GRK2). It mimics ATP and binds to the ATP-binding pocket of these kinases through hydrogen bonds and hydrophobic interactions. This binding inhibits kinase activity, which is essential in various signaling pathways involved in cancer progression and other diseases .

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antitumor effects:

  • Cell Lines Tested: The compound was evaluated in triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468.
  • Assays Conducted: The sulforhodamine B assay was used to assess cell viability, while the trypan blue exclusion assay and bromodeoxyuridine incorporation assay were employed to evaluate cell proliferation.

Key Findings:

  • Growth Inhibition: Three synthesized derivatives showed significant growth inhibition in both TNBC cell lines with low GI₅₀ values (e.g., compound 2e had a GI₅₀ of 13 µM) .
  • Cell Cycle Effects: Compound 2e increased the G0/G1 phase and reduced the S phase in treated cells, indicating a potential mechanism for its antitumor activity .
  • In Vivo Efficacy: In an in ovo chorioallantoic membrane (CAM) model, compound 2e reduced tumor size, further supporting its potential as an anticancer agent .

Data Summary

CompoundCell LineGI₅₀ (µM)Effect on Cell CycleIn Vivo Tumor Size Reduction
Methyl 5-bromoMDA-MB-23113Increased G0/G1 phaseYes
Thieno DerivativeMDA-MB-468Not SpecifiedDecreased S phaseNot Evaluated

Case Studies

  • Study on Triple-Negative Breast Cancer:
    • Researchers synthesized several derivatives of this compound and tested their effects on TNBC cell lines.
    • The most promising derivative (compound 2e) not only inhibited cell proliferation but also altered the cell cycle profile significantly compared to controls .
  • Mechanistic Insights:
    • Further investigations revealed that apoptosis was not a significant pathway for the action of compound 2e, suggesting alternative mechanisms such as cell cycle arrest could be at play .

Q & A

Basic: What synthetic routes are available for Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via cyclization of precursor heterocycles. For example, analogous thienopyridine derivatives are prepared using ethyl 3-amino-5-(2-furyl)-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate under acidic or thermal conditions . Optimization involves:

  • Catalyst selection : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for bromine incorporation, as seen in related brominated pyrrolo[2,3-b]pyridines .
  • Solvent systems : Polar aprotic solvents (DMF, THF) improve yield in cyclization steps.
  • Temperature control : Reactions often proceed at 80–120°C to balance reactivity and byproduct formation.
  • Purification : Column chromatography with ethyl acetate/hexane (1:3) or preparative HPLC (C18 column, acetonitrile/water gradient) .

Table 1 : Representative Reaction Conditions for Analogous Compounds

StepConditionsYield (%)Reference
CyclizationH2SO4, 100°C, 6h65–70
BrominationNBS, DMF, 80°C, 12h75–80
EsterificationSOCl2/MeOH, reflux, 4h85–90

Advanced: How can contradictory NMR and LC-MS data be resolved during structural validation?

Answer:
Discrepancies often arise from residual solvents, tautomerism, or isotopic interference. Methodological approaches include:

  • Multi-technique validation :
    • NMR : Use 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, thienopyridine ring protons show distinct coupling patterns in 1H NMR (δ 7.2–8.5 ppm) .
    • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 286.98 for C9H6BrNO2S) and rules out adducts .
  • Isotopic pattern analysis : Bromine (79Br/81Br ~1:1) in MS spectra validates substitution sites .
  • X-ray crystallography : Definitive structural confirmation via SHELXL refinement (e.g., C–Br bond length ~1.89 Å) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Answer:

  • Purity assessment :
    • HPLC : Reverse-phase C18 column, 0.1% TFA in water/acetonitrile (gradient: 10% → 90% acetonitrile over 20 min) .
    • Melting point : Expected range 150–155°C (decomposition observed >160°C) .
  • Stability testing :
    • Thermogravimetric analysis (TGA) : Degradation onset at ~180°C under nitrogen.
    • Light sensitivity : Store in amber vials at –20°C to prevent photolytic bromine loss .

Advanced: How can computational methods aid in predicting reactivity or regioselectivity during derivatization?

Answer:

  • DFT calculations : Predict electrophilic substitution sites. For example, the C5 bromine atom in thieno[2,3-b]pyridine directs further functionalization to C3 or C7 positions due to electron-withdrawing effects .
  • Docking studies : Model interactions with biological targets (e.g., kinase binding pockets) to prioritize synthetic modifications .
  • Reaction pathway simulation : Software like Gaussian or ORCA evaluates transition states for cross-coupling reactions, reducing trial-and-error synthesis .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

  • Short-term : Store at 4°C in desiccated, light-protected containers.
  • Long-term : –20°C under inert gas (argon) to minimize hydrolysis of the ester group .
  • Stability data : Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation by HPLC .

Advanced: How to address low yields in Suzuki-Miyaura couplings involving this compound?

Answer:
Common pitfalls and solutions:

  • Catalyst poisoning : Use Pd(OAc)2 with SPhos ligand to mitigate sulfur-induced deactivation .
  • Base optimization : K2CO3 or Cs2CO3 in dioxane/water (3:1) improves boronic acid coupling efficiency.
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h at 100°C, enhancing yield by 15–20% .

Table 2 : Representative Coupling Conditions

Boronic AcidCatalyst SystemYield (%)Reference
Phenylboronic acidPd(OAc)2, SPhos82
4-Pyridylboronic acidPdCl2(dppf), K2CO368

Basic: What safety precautions are required when handling this compound?

Answer:

  • Hazard classification : Irritant (skin/eyes). Use PPE (gloves, goggles) and work in a fume hood .
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste .
  • First aid : Flush eyes/skin with water for 15 min; seek medical attention if irritation persists .

Advanced: How to resolve crystallographic disorder in X-ray structures of brominated thienopyridines?

Answer:

  • Data collection : High-resolution (<1.0 Å) datasets reduce ambiguity. Use synchrotron radiation if possible .
  • Refinement strategies :
    • SHELXL : Apply PART instructions to model disordered bromine positions.
    • Thermal ellipsoid analysis : Anisotropic displacement parameters (ADPs) distinguish static vs. dynamic disorder .
  • Supplementary data : Validate with PXRD to confirm bulk crystallinity matches single-crystal data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate

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